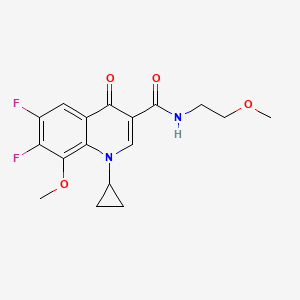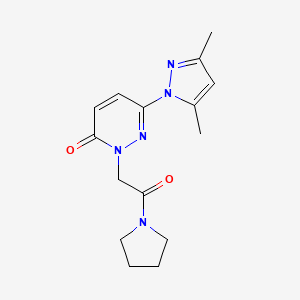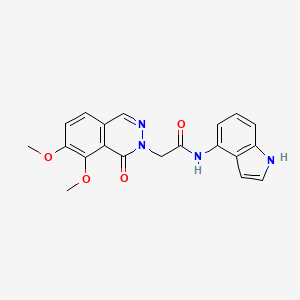![molecular formula C20H24N2O4S B11002332 trans-4-[({[2-(3-Methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B11002332.png)
trans-4-[({[2-(3-Methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)methyl]cyclohexanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trans-4-[({[2-(3-Methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)methyl]cyclohexanecarboxylic acid, also known by its CAS number 27687-12-3, is a complex organic compound. Let’s break down its structure:
Chemical Formula: CHNOS
Molecular Weight: 257.33 g/mol
Preparation Methods
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common approach involves Suzuki–Miyaura (SM) cross-coupling, which is a powerful carbon–carbon bond-forming reaction. In SM coupling, transmetalation occurs between boron and palladium, leading to the formation of the desired Pd–C bond. Boron reagents play a crucial role in this process .
Industrial Production: While specific industrial production methods are proprietary, the compound can be synthesized on a larger scale using optimized conditions. These methods typically involve efficient coupling reactions and purification steps.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including:
Oxidation: It may be oxidized under appropriate conditions.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substituents can be introduced or replaced.
Other Transformations: Depending on the reaction conditions, it may participate in other transformations.
Common Reagents: Common reagents used in its reactions include:
- Palladium catalysts (e.g., PdCl2(PPh3)2)
- Boron reagents (e.g., boronic acids, boronate esters)
Major Products: The major products formed depend on the specific reaction conditions and substituents. These could include modified derivatives or coupled products.
Scientific Research Applications
Chemistry:
Organic Synthesis: Researchers use this compound as a building block for more complex molecules.
Medicinal Chemistry: It may serve as a scaffold for drug development.
Biological Studies: Scientists investigate its interactions with biological targets.
Drug Discovery: Its derivatives may exhibit pharmacological activity.
Fine Chemicals: It finds applications in specialty chemicals and pharmaceuticals.
Mechanism of Action
The compound’s mechanism of action involves interactions with specific molecular targets or pathways. Further research is needed to elucidate these details.
Comparison with Similar Compounds
Remember that this compound’s applications continue to evolve as research progresses
Properties
Molecular Formula |
C20H24N2O4S |
|---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
4-[[[2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carbonyl]amino]methyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C20H24N2O4S/c1-12-17(27-19(22-12)15-4-3-5-16(10-15)26-2)18(23)21-11-13-6-8-14(9-7-13)20(24)25/h3-5,10,13-14H,6-9,11H2,1-2H3,(H,21,23)(H,24,25) |
InChI Key |
PCSBXQZIKWQXIP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=CC=C2)OC)C(=O)NCC3CCC(CC3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(6-isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(3,4,5-trifluorophenyl)propanamide](/img/structure/B11002249.png)
![methyl 2-{[(5-fluoro-1-methyl-1H-indol-2-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate](/img/structure/B11002254.png)
![N-{2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylcarbonyl)amino]ethyl}-1H-indole-3-carboxamide](/img/structure/B11002255.png)
![1-[5-(1H-benzimidazol-2-yl)pentyl]-3-phenylurea](/img/structure/B11002265.png)
![3-(2,5-Dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-YL)-N-[2-(1-isobutyl-1H-indol-3-YL)ethyl]propanamide](/img/structure/B11002269.png)
![1-((1H-benzo[d]imidazol-2-yl)methyl)-5-amino-4-(4-(4-chlorophenyl)thiazol-2-yl)-1H-pyrrol-3(2H)-one](/img/structure/B11002271.png)
![5-[3-Oxo-3-(2-phenylmorpholin-4-yl)propyl]-3-(3,4,5-trifluorophenyl)imidazolidine-2,4-dione](/img/structure/B11002275.png)
![N-(2,5-dimethoxyphenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide](/img/structure/B11002282.png)

![(4-hydroxy-8-methoxyquinolin-3-yl)[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone](/img/structure/B11002301.png)

![2-(2-methyl-1H-indol-3-yl)-N-[3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]acetamide](/img/structure/B11002310.png)

![N-(1,3-benzodioxol-5-yl)-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide](/img/structure/B11002322.png)
